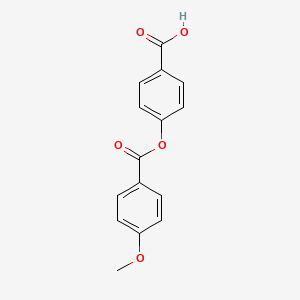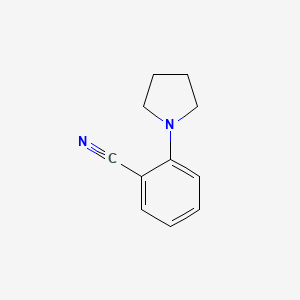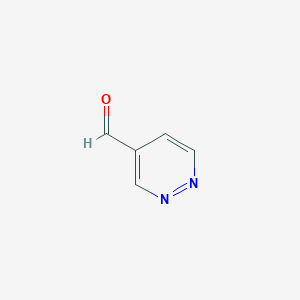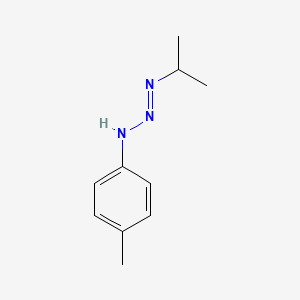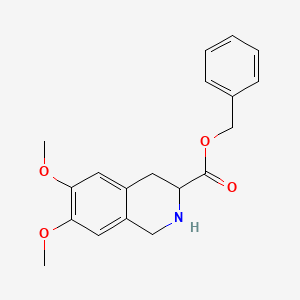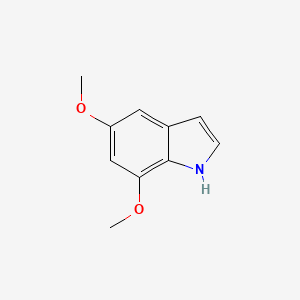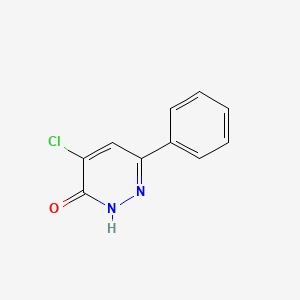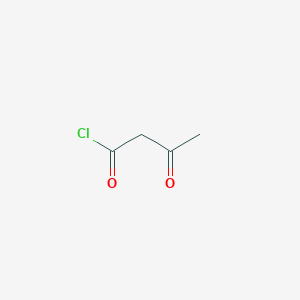
Vinyl-T-butyldimethylsilane
Vue d'ensemble
Description
Vinyl-T-butyldimethylsilane (VTBDMS) is a specialized chemical compound that is used in various scientific research applications. It is a vinyl silane, meaning it is composed of a silicon atom bonded to two vinyl groups and a tert-butyl group. VTBDMS is a versatile reagent, with a wide range of uses in organic synthesis, biochemistry, and biophysics.
Applications De Recherche Scientifique
Protection of Functional Groups in Organic Chemistry
- Application Summary: Vinyl-T-butyldimethylsilane, also known as t-butyldimethylsilane, is used as an effective silylation reagent for the protection of functional groups such as alcohols, amines, and carboxylic acids .
- Method of Application: The compounds containing these functional groups are treated with t-butyldimethylsilane in the presence of a catalytic amount of palladium on carbon . This provides a new, convenient method for the introduction of a t-butyldimethylsilyl (TBDMS) group .
- Results/Outcomes: The treatment results in the protection of the functional groups, which is a crucial step in many organic synthesis procedures .
Synthesis of Vinyl-Containing Polydimethylsiloxane
- Application Summary: Vinyl-T-butyldimethylsilane is used in the synthesis of copoly(methylvinyl)(dimethyl)siloxanes .
- Method of Application: The synthesis involves the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane in an active medium, followed by thermal condensation in a vacuum .
- Results/Outcomes: The process results in a range of copolymers exhibiting finely tuned molecular weights spanning between 1500 and 20,000 .
Degradable Vinyl Polymers for Biomedical Applications
- Application Summary: Vinyl-T-butyldimethylsilane is used in the development of degradable vinyl polymers for biomedical applications . These polymers are attractive materials due to their ease of synthesis and their broad diversity of architectures, compositions, and functionalities .
- Method of Application: The development of synthetic strategies to enable complete or partial degradation of vinyl polymers is of great importance because it offers new opportunities for the application of these materials .
- Results/Outcomes: The development of these degradable vinyl polymers has opened up new possibilities for their use in biomedical applications, such as drug delivery devices and tissue engineering scaffolds .
Synthesis of Block Copolymers
- Application Summary: Vinyl-T-butyldimethylsilane is used in the synthesis of block copolymers .
- Method of Application: A sequential protocol is used to afford tri- and pentablock copolymers of NBVE, CEVE, and tert-butyldimethylsilyl ethylene glycol vinyl ether (SiEGVE) .
- Results/Outcomes: The process results in the production of diblock copolymers of IBVE and -methylstyrene .
Synthesis of tert-Butyldimethylsilyl Ethylene Glycol Vinyl Ether
- Application Summary: Vinyl-T-butyldimethylsilane is used in the synthesis of tert-butyldimethylsilyl ethylene glycol vinyl ether (SiEGVE) .
- Method of Application: A sequential protocol is used to afford tri- and pentablock copolymers of NBVE, CEVE and SiEGVE . Diblock copolymers of IBVE and -methylstyrene were also produced by sequential approach with initiation by HBr/FeCl3/nBu4NBr .
- Results/Outcomes: The process results in the production of diblock copolymers of IBVE and -methylstyrene .
Synthesis of Carbon-Carbon Backbones
- Application Summary: Vinyl-T-butyldimethylsilane is used in the synthesis of carbon-carbon backbones . These backbones are extremely resistant to degradation, which limits their uses .
- Method of Application: The development of synthetic strategies to enable complete or partial degradation of vinyl polymers is of great importance because it will offer new opportunities for the application of these materials .
- Results/Outcomes: The development of these degradable vinyl polymers has opened up new possibilities for their use in biomedical applications, such as drug delivery devices and tissue engineering scaffolds .
Propriétés
IUPAC Name |
tert-butyl-ethenyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZBTPXXULUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546587 | |
| Record name | tert-Butyl(ethenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl-T-butyldimethylsilane | |
CAS RN |
24858-02-4 | |
| Record name | tert-Butyl(ethenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl-tert-butyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



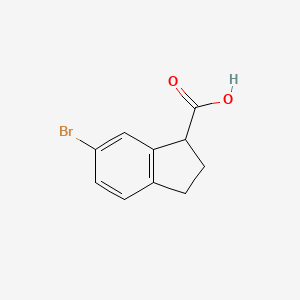
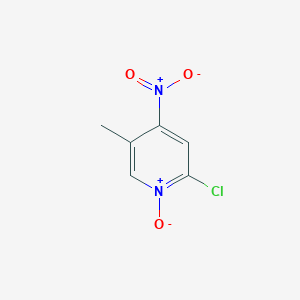
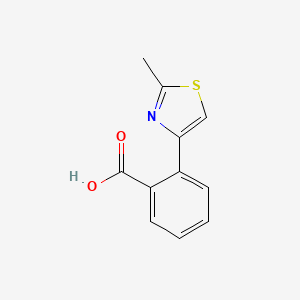
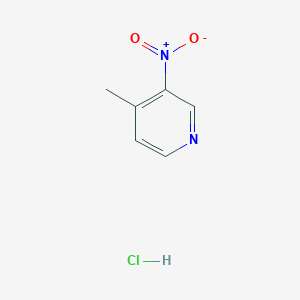
![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)
